Cas no 2060029-44-7 (3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one)
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one Chemical and Physical Properties
Names and Identifiers
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- CID 137702491
- 2-Piperidinone, 3-(2-bromo-2-methyl-1-oxopropyl)-1-(2-chlorophenyl)-
- 3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one
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- MDL: MFCD30487598
- Inchi: 1S/C15H17BrClNO2/c1-15(2,16)13(19)10-6-5-9-18(14(10)20)12-8-4-3-7-11(12)17/h3-4,7-8,10H,5-6,9H2,1-2H3
- InChI Key: GOEGCUBAFXMNPD-UHFFFAOYSA-N
- SMILES: N1(C2=CC=CC=C2Cl)CCCC(C(=O)C(Br)(C)C)C1=O
Experimental Properties
- Density: 1.448±0.06 g/cm3(Predicted)
- Boiling Point: 510.4±50.0 °C(Predicted)
- pka: 8.52±0.20(Predicted)
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-329791-0.05g |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
2060029-44-7 | 0.05g |
$647.0 | 2023-09-04 | ||
| Enamine | EN300-329791-0.1g |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
2060029-44-7 | 0.1g |
$678.0 | 2023-09-04 | ||
| Enamine | EN300-329791-0.25g |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
2060029-44-7 | 0.25g |
$708.0 | 2023-09-04 | ||
| Enamine | EN300-329791-0.5g |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
2060029-44-7 | 0.5g |
$739.0 | 2023-09-04 | ||
| Enamine | EN300-329791-1.0g |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
2060029-44-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-329791-2.5g |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
2060029-44-7 | 2.5g |
$1509.0 | 2023-09-04 | ||
| Enamine | EN300-329791-5.0g |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
2060029-44-7 | 5.0g |
$2235.0 | 2023-02-23 | ||
| Enamine | EN300-329791-10.0g |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
2060029-44-7 | 10.0g |
$3315.0 | 2023-02-23 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01058161-1g |
3-(2-Bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
2060029-44-7 | 95% | 1g |
¥3808.0 | 2023-03-11 | |
| Enamine | EN300-329791-1g |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one |
2060029-44-7 | 1g |
$770.0 | 2023-09-04 |
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one
Professional Introduction to 3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one (CAS No. 2060029-44-7)
3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one is a significant compound in the field of pharmaceutical chemistry, characterized by its complex structural framework and diverse potential applications. This compound, identified by the CAS number 2060029-44-7, has garnered attention due to its unique chemical properties and its role in the development of novel therapeutic agents. The molecular structure of this compound incorporates several key functional groups, including a bromo-substituted isobutyl moiety and a chlorophenyl ring, which contribute to its reactivity and biological activity.
The synthesis of 3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one involves a series of carefully orchestrated chemical reactions that highlight the expertise required in medicinal chemistry. The process typically begins with the formation of the piperidine core, followed by the introduction of the acyl group derived from 2-bromo-2-methylpropanoic acid. This step is crucial as it sets the foundation for subsequent modifications that enhance the compound's pharmacological profile. The incorporation of the 2-chlorophenyl group further refines the molecule's characteristics, making it a promising candidate for further investigation.
In recent years, there has been growing interest in exploring the pharmacological potential of piperidine derivatives, particularly those with substituents that can modulate central nervous system (CNS) activity. The presence of both bromo and chloro substituents in 3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one suggests that it may exhibit properties similar to those of known CNS-active compounds. Preliminary studies have indicated that such derivatives can interact with various neurotransmitter receptors, potentially leading to applications in treating neurological disorders.
One of the most compelling aspects of this compound is its structural similarity to several FDA-approved drugs used for conditions such as depression and anxiety. The molecular framework of 3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one allows for modifications that could enhance its binding affinity to specific targets, thereby improving therapeutic efficacy while minimizing side effects. This has prompted researchers to investigate its potential as a lead compound for drug development.
The role of computational chemistry and molecular modeling in understanding the behavior of such complex molecules cannot be overstated. Advanced computational techniques have enabled scientists to predict the interactions between 3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one and biological targets with high accuracy. These predictions are crucial for designing experiments that optimize the pharmacological properties of the compound. For instance, molecular dynamics simulations have been used to study how different conformations of this molecule might influence its binding to neurotransmitter receptors.
In addition to its potential as a lead compound, 3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one has also been explored for its role in chemical biology research. Its unique structure provides a platform for studying enzyme mechanisms and substrate recognition processes. By modifying specific parts of the molecule, researchers can gain insights into how enzymes function at a molecular level. This information is invaluable for developing new drugs and understanding disease mechanisms.
The synthesis and characterization of this compound have also contributed to advancements in synthetic methodologies. The development of efficient synthetic routes has not only facilitated access to 3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one but also provided valuable insights into general principles that can be applied to other complex molecules. These methodologies are essential for streamlining drug discovery processes and reducing costs associated with producing novel therapeutic agents.
The pharmacological evaluation of 3-(2-bromo-2-methylpropanoyl)-1-(2-chlorophenyl)piperidin-2-one is ongoing, with several research groups focusing on its potential applications in treating CNS disorders. Initial studies have shown promising results in animal models, where the compound demonstrated effects similar to those observed with existing treatments but with improved selectivity and reduced side effects. These findings have generated excitement within the scientific community and highlight the importance of continued research in this area.
The future prospects for this compound are vast, with several avenues for further exploration remaining open. Researchers are investigating ways to optimize its pharmacological properties through structural modifications, exploring new synthetic routes, and conducting more extensive preclinical studies. Additionally, there is growing interest in understanding how environmental factors might influence the behavior of this molecule, both in vitro and in vivo.
In conclusion, 3-(cas no2060029-44-7) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features, combined with preliminary evidence of its pharmacological activity, make it a compelling subject for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing some of the most challenging health issues facing humanity today.
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